molecular formula C13H28O4SSi B14130825 Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate CAS No. 89056-09-7

Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate

Cat. No.: B14130825
CAS No.: 89056-09-7
M. Wt: 308.51 g/mol
InChI Key: KPAPBVDVSJEABH-UHFFFAOYSA-N
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Description

Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is a chemical compound with the molecular formula C13H28O4SSi. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a triethylsilyl group attached to a sulfonate ester, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate typically involves the reaction of 2,4-dimethyl-3-oxopentane-2-sulfonic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the triethylsilyl group.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonate esters, sulfides, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate exerts its effects involves the formation of stable intermediates during chemical reactions. The triethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The sulfonate ester moiety can participate in various nucleophilic and electrophilic reactions, facilitating the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

    Triisopropylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate: Contains a triisopropylsilyl group, offering different steric and electronic properties.

Uniqueness

Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group provides sufficient bulk to protect sensitive functional groups while still being easily removable under mild conditions. This makes it a valuable reagent in synthetic chemistry, particularly in the synthesis of complex molecules where selective protection and deprotection steps are crucial.

Properties

CAS No.

89056-09-7

Molecular Formula

C13H28O4SSi

Molecular Weight

308.51 g/mol

IUPAC Name

triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate

InChI

InChI=1S/C13H28O4SSi/c1-8-19(9-2,10-3)17-18(15,16)13(6,7)12(14)11(4)5/h11H,8-10H2,1-7H3

InChI Key

KPAPBVDVSJEABH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OS(=O)(=O)C(C)(C)C(=O)C(C)C

Origin of Product

United States

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